molecular formula C19H20BrNO3 B13502232 Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate

Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate

Cat. No.: B13502232
M. Wt: 390.3 g/mol
InChI Key: SDVYKCBKJDDERY-UHFFFAOYSA-N
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Description

Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate: is an organic compound that features a tetrahydropyran ring substituted with a benzyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of benzyl carbamate with a bromophenyl-substituted tetrahydropyran. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to the development of drugs with novel mechanisms of action .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism by which Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    Tetrahydropyran: A simpler analog that lacks the benzyl and bromophenyl groups.

    Benzyl carbamate: Lacks the tetrahydropyran ring and bromophenyl group.

    3-Bromophenyl tetrahydropyran: Lacks the benzyl carbamate moiety.

Uniqueness: Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate is unique due to the combination of its structural features, which confer distinct reactivity and potential biological activity. The presence of the bromophenyl group allows for specific interactions with biological targets, while the tetrahydropyran ring provides a rigid scaffold that can influence the compound’s overall conformation .

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

benzyl N-[4-(3-bromophenyl)oxan-4-yl]carbamate

InChI

InChI=1S/C19H20BrNO3/c20-17-8-4-7-16(13-17)19(9-11-23-12-10-19)21-18(22)24-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,22)

InChI Key

SDVYKCBKJDDERY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)Br)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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